
4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine, also known as CNBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNBTA belongs to the class of triazole compounds that have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been proposed that 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine may act by inhibiting the synthesis of bacterial cell walls, disrupting the integrity of the cell membrane, or interfering with DNA replication. In addition, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell walls and cell membranes. In addition, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been found to induce apoptosis in cancer cells by activating the caspase pathway. 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has also been found to have anti-inflammatory activity, as it has been found to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has several advantages for lab experiments. It is easy to synthesize and has good stability under normal laboratory conditions. In addition, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been found to exhibit potent antimicrobial and antifungal activity, making it a useful tool for studying bacterial and fungal cells. However, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has several limitations. It is toxic to mammalian cells and has not been extensively studied for its potential side effects. Therefore, caution should be exercised when handling 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine in the laboratory.
将来の方向性
There are several future directions for the study of 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine. One potential direction is to study its potential applications as an anticancer agent. 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been found to induce apoptosis in cancer cells, and further studies are needed to determine its potential efficacy as a cancer treatment. In addition, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine could be further optimized to improve its potency and reduce its toxicity to mammalian cells. Furthermore, the mechanism of action of 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine could be further elucidated to better understand its biological activity. Finally, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine could be studied for its potential applications in other areas of research, such as the development of new antibiotics or antifungal agents.
合成法
The synthesis of 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate in the presence of acetic acid. The resulting intermediate is then reacted with 4-azido-1,2,4-triazole in the presence of a reducing agent to yield 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine. This method has been optimized to produce high yields of 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine with good purity.
科学的研究の応用
4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has also been found to have antifungal activity against several pathogenic fungi. In addition, 4-(4-chloro-2-nitrobenzoyl)-4H-1,2,4-triazol-3-amine has been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(4-chloro-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O3/c10-5-1-2-6(7(3-5)15(17)18)8(16)14-4-12-13-9(14)11/h1-4H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQOISRLLWGKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)
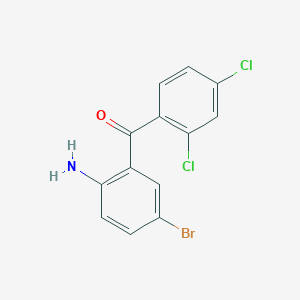
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)
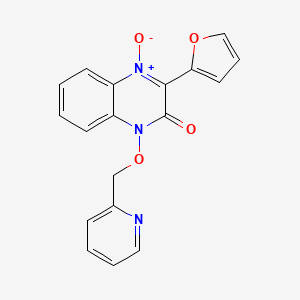
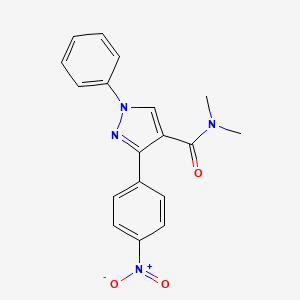
![N-[2-(4-morpholinyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5845796.png)
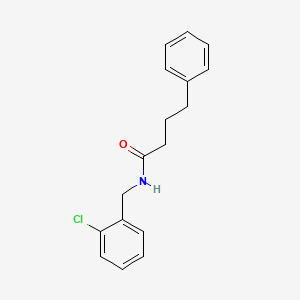
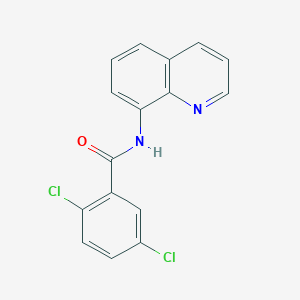
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)
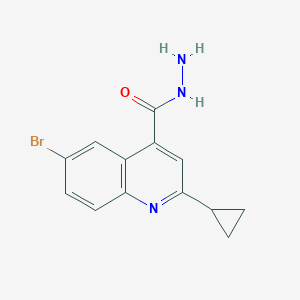
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5845854.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)